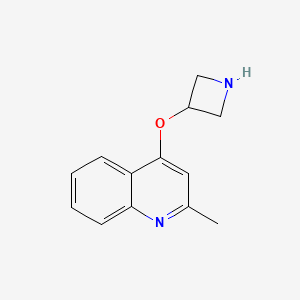

4-(Azetidin-3-yloxy)-2-methylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-(azetidin-3-yloxy)-2-methylquinoline |

InChI |

InChI=1S/C13H14N2O/c1-9-6-13(16-10-7-14-8-10)11-4-2-3-5-12(11)15-9/h2-6,10,14H,7-8H2,1H3 |

InChI Key |

FERFUZAHIZXBQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)OC3CNC3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Azetidin 3 Yloxy 2 Methylquinoline

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inscitepress.org This process involves mentally breaking bonds (disconnections) to identify precursor molecules, known as synthons, and their real-world chemical equivalents. amazonaws.com

For 4-(Azetidin-3-yloxy)-2-methylquinoline, the primary disconnection is at the ether linkage, which is a common and reliable bond to form in the final steps of a synthesis. This leads to two key fragments: a functionalized 2-methylquinoline (B7769805) core and an azetidin-3-ol (B1332694) moiety.

The retrosynthetic pathway can be visualized as follows:

Target Molecule: this compound

Disconnection 1 (C-O bond): This breaks the ether linkage, suggesting a nucleophilic substitution reaction. This yields two synthons:

An electrophilic 2-methylquinoline derivative at the 4-position. A good synthetic equivalent would be 4-chloro-2-methylquinoline (B1666326) or another 2-methylquinoline with a suitable leaving group at the C4 position.

A nucleophilic azetidine (B1206935) derivative. The synthetic equivalent is azetidin-3-ol.

Further Disconnection of 2-Methylquinoline: The 2-methylquinoline core can be further disconnected using established quinoline (B57606) syntheses. For instance, the Doebner-von Miller reaction suggests aniline (B41778) and an α,β-unsaturated aldehyde or ketone as precursors. nih.gov

Further Disconnection of Azetidin-3-ol: The azetidine ring can be retrosynthetically opened to an acyclic precursor, typically a γ-amino alcohol with appropriate protecting groups, which can undergo intramolecular cyclization.

This analysis provides a strategic roadmap for the synthesis, breaking down a complex molecule into manageable and synthetically accessible building blocks.

Synthesis of the Quinoline Core

Classical and Modern Approaches to 2-Methylquinoline Synthesis

The synthesis of 2-methylquinolines is well-established in organic chemistry, with several named reactions providing reliable routes.

One of the most common classical methods is the Doebner-von Miller reaction . This reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid. nih.gov For the synthesis of 2-methylquinoline, aniline can be reacted with crotonaldehyde.

Modern approaches often focus on improving yields, reducing reaction times, and employing greener reaction conditions. For example, the use of flow reactors in a modified Doebner-von Miller reaction has been shown to provide a rapid and green route to 2-methylquinoline derivatives with good to excellent yields. nih.gov

Another approach involves the Gould-Jacobs reaction , which can be adapted to produce various substituted quinolines. nih.gov This method typically involves the reaction of an aniline with diethyl ethoxymethylenemalonate or a similar reagent, followed by cyclization and subsequent modifications.

The following table summarizes some of the key methods for 2-methylquinoline synthesis:

| Reaction Name | Starting Materials | Conditions | Advantages |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde/ketone | Strong acid (e.g., H2SO4, HCl) | Well-established, readily available starting materials |

| Modified Doebner-von Miller (Flow Chemistry) | Aniline, acrolein | Strong acid, continuous flow reactor | Rapid, green, high yields |

| Combes Quinoline Synthesis | Aniline, β-diketone | Acid catalyst | Access to different substitution patterns |

| Friedländer Annulation | 2-aminobenzaldehyde or 2-aminobenzoketone, compound with a methylene (B1212753) group alpha to a carbonyl | Acid or base catalysis | High regioselectivity |

Strategies for Functionalization at the 4-Position of the Quinoline Ring

To facilitate the ether linkage with the azetidine moiety, the 4-position of the 2-methylquinoline ring must be functionalized with a good leaving group. A common strategy is the introduction of a halogen, typically chlorine.

Starting from 2-methylquinolin-4-ol (which can be synthesized via methods like the Conrad-Limpach reaction), the hydroxyl group can be converted to a chloro group. This is often achieved by treatment with phosphoryl chloride (POCl3). This transformation converts the relatively poor leaving group (-OH) into a much better one (-Cl), making the 4-position susceptible to nucleophilic attack by the hydroxyl group of azetidin-3-ol.

Other functionalization strategies at the 4-position include the formation of sulfonate esters (e.g., tosylates, mesylates) from the corresponding 4-hydroxyquinoline, which are also excellent leaving groups for nucleophilic aromatic substitution reactions.

Synthesis of the Azetidine Moiety

The synthesis of the azetidine ring, a strained four-membered heterocycle, requires specific methodologies to overcome the inherent ring strain. rsc.org

General Synthetic Routes to Substituted Azetidines

The construction of the azetidine ring generally involves the intramolecular cyclization of a γ-functionalized amine. A common precursor is a γ-amino alcohol or a γ-haloamine.

Key synthetic strategies include:

Intramolecular Cyclization of γ-Haloamines: A primary amine containing a halogen at the γ-position can undergo intramolecular nucleophilic substitution to form the azetidine ring. The reaction is often promoted by a base.

Mitsunobu Reaction: A γ-amino alcohol can be cyclized under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) to form the azetidine ring. This method is often effective for the formation of strained rings.

Reductive Amination: The cyclization can also be achieved through the reductive amination of a γ-ketoamine or a γ-aldehyde-amine.

Protecting groups are crucial in azetidine synthesis to prevent side reactions. The nitrogen atom is often protected with groups like benzyl (B1604629) (Bn), tert-butoxycarbonyl (Boc), or carboxybenzyl (Cbz), which can be removed at a later stage.

Stereoselective Synthesis of Azetidin-3-ol Derivatives

For applications where stereochemistry is important, the stereoselective synthesis of azetidin-3-ol is a key consideration. This can be achieved in several ways:

Starting from Chiral Precursors: The synthesis can begin with a chiral γ-amino alcohol, which will lead to the formation of a stereochemically defined azetidin-3-ol. Chiral amino acids are common starting materials for this purpose.

Asymmetric Reduction: A protected azetidin-3-one (B1332698) can be asymmetrically reduced to the corresponding azetidin-3-ol. This can be accomplished using chiral reducing agents or catalytic asymmetric hydrogenation.

Kinetic Resolution: A racemic mixture of a protected azetidin-3-ol can be resolved using enzymatic or chemical methods to isolate the desired enantiomer.

The choice of method depends on the desired stereoisomer and the availability of starting materials. The hydroxyl group in azetidin-3-ol may also require protection during subsequent synthetic steps, with common protecting groups including silyl (B83357) ethers (e.g., TBDMS) or benzyl ethers.

The final step in the synthesis of this compound would involve the coupling of 4-chloro-2-methylquinoline with a suitably protected azetidin-3-ol, followed by deprotection if necessary. This is typically carried out in the presence of a base to facilitate the nucleophilic aromatic substitution reaction.

Coupling Strategies for this compound

The formation of the ether bond in this compound is a critical step in its synthesis, demanding efficient and high-yielding chemical reactions.

Etherification Reactions: Strategies for Azetidin-3-ol to Quinoline Linkage

The principal method for forging the azetidin-3-yloxy to quinoline linkage is through etherification reactions. A common precursor for this transformation is 4-hydroxy-2-methylquinoline (B36942), which can be synthesized through methods such as the Gould-Jacobs reaction, involving the cyclization of an aniline derivative with a malonic acid derivative. nih.gov Another approach involves the Conrad-Limpach synthesis, where an aniline reacts with a β-ketoester.

Once 4-hydroxy-2-methylquinoline is obtained, it can be coupled with a suitably protected azetidin-3-ol. A widely employed method for such etherifications is the Mitsunobu reaction. This reaction utilizes a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the alcohol for nucleophilic attack by the phenol. The azetidine nitrogen is typically protected with a group like tert-butoxycarbonyl (Boc) to prevent side reactions.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed. This involves converting the hydroxyl group of 4-hydroxy-2-methylquinoline to a better leaving group, such as a halogen (e.g., 4-chloro-2-methylquinoline), and then reacting it with N-protected azetidin-3-ol in the presence of a base.

Optimization of Reaction Conditions and Yields

The efficiency of the etherification reaction is highly dependent on the chosen conditions. For the Mitsunobu reaction, key parameters to optimize include the choice of solvent, temperature, and the specific phosphine and azodicarboxylate reagents. Solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are commonly used, and the reaction is often carried out at or below room temperature to minimize side products. The stoichiometry of the reagents is also critical to achieving high yields.

In the case of SNAr reactions, the choice of base, solvent, and temperature are crucial. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used to deprotonate the azetidin-3-ol. The reaction temperature can be elevated to facilitate the substitution. The table below summarizes typical conditions for these coupling strategies.

Table 1: Reaction Conditions for the Synthesis of this compound

| Reaction Type | Quinoline Precursor | Azetidine Reactant | Key Reagents | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Mitsunobu | 4-Hydroxy-2-methylquinoline | N-Boc-azetidin-3-ol | PPh₃, DIAD | THF | 0 °C to rt |

| SNAr | 4-Chloro-2-methylquinoline | N-Boc-azetidin-3-ol | NaH | DMF | rt to 80 °C |

Synthesis of Analogues and Derivatives of this compound

To explore the structure-activity relationships and to optimize the properties of the lead compound, the synthesis of various analogues and derivatives is essential. This involves modifications to both the quinoline and azetidine moieties, as well as the introduction of additional chemical diversity.

Scaffold Variations and Substituent Diversification

Scaffold hopping is a common strategy in medicinal chemistry to identify novel core structures with similar biological activities but potentially improved properties. d-nb.infonih.gov For this compound, this can involve replacing the azetidine ring with other small, saturated heterocycles such as pyrrolidine (B122466) or piperidine (B6355638). The synthesis of these analogues would follow similar etherification strategies, using the corresponding N-protected 3-hydroxypyrrolidine or 3-hydroxypiperidine.

Substituent diversification on the 2-methylquinoline core offers another avenue for creating analogues. Modifications at various positions of the quinoline ring can be achieved by starting with appropriately substituted anilines in the initial quinoline synthesis. For instance, introducing electron-donating or electron-withdrawing groups on the benzene (B151609) ring of the quinoline can modulate the electronic properties of the molecule. Furthermore, the methyl group at the 2-position can be varied by using different β-ketoesters in the Conrad-Limpach synthesis.

Diversification can also be achieved by modifying the azetidine ring. The nitrogen atom of the azetidine, once deprotected, serves as a handle for introducing a wide array of substituents via N-alkylation or N-acylation reactions. nih.gov

Introduction of Other Heterocyclic or Aromatic Rings

To further expand the chemical diversity, other heterocyclic or aromatic rings can be appended to the this compound scaffold. This can be accomplished by functionalizing either the quinoline or the azetidine moiety. For example, if the quinoline ring bears a suitable functional group (e.g., a halogen or a boronic acid), cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions can be employed to attach other aromatic or heteroaromatic rings.

Similarly, the azetidine nitrogen, after deprotection, can be used to link other cyclic systems. For instance, reaction with a halo-substituted heterocycle would introduce an additional heterocyclic motif. These modifications can significantly alter the three-dimensional shape, polarity, and hydrogen bonding capabilities of the parent molecule. The table below outlines some potential derivatization strategies.

Table 2: Strategies for the Synthesis of Analogues and Derivatives

| Modification Strategy | Target Moiety | Synthetic Approach | Potential New Groups |

|---|---|---|---|

| Scaffold Hopping | Azetidine Ring | Etherification with alternative cyclic alcohols | Pyrrolidine, Piperidine |

| Substituent Diversification | Quinoline Ring | Use of substituted anilines or β-ketoesters | Alkoxy, Halogen, Alkyl |

| Substituent Diversification | Azetidine Ring | N-alkylation, N-acylation of deprotected azetidine | Alkyl chains, Acyl groups, Benzyl groups |

| Ring Introduction | Quinoline Ring | Suzuki or Buchwald-Hartwig cross-coupling | Phenyl, Pyridyl, Thienyl |

| Ring Introduction | Azetidine Ring | N-alkylation with halo-heterocycles | Pyrazole, Triazole, Benzofuran researchgate.net |

Preclinical Biological Activity Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific preclinical data corresponding to the biological activity of the compound This compound could be located. The investigation sought to find detailed research findings for the express purpose of detailing its molecular and cellular interactions, as well as its structure-activity relationships, according to a specified outline.

The search included queries aimed at identifying enzyme inhibition assays, receptor binding studies, and cellular pathway modulation associated with this specific molecule. Further searches were conducted to uncover structure-activity relationship (SAR) studies, including analyses of modifications to its quinoline core and substitutions on its azetidine ring.

Despite these efforts, the scientific literature does not appear to contain published studies on the synthesis or biological evaluation of this compound. While extensive research exists on various quinoline and azetidine derivatives individually, and their broad biological activities, this information pertains to related but structurally distinct molecules. lpnu.ualpnu.uaresearchgate.netresearchgate.netnih.govmdpi.com Extrapolating these findings to this compound would be speculative and scientifically unfounded.

Consequently, it is not possible to provide an accurate and evidence-based article on the preclinical biological activity and potential target engagement of this compound that adheres to the requested detailed scientific structure. The creation of data tables and detailed research findings as requested is unachievable in the absence of primary research on the compound.

Preclinical Biological Activity and Potential Target Engagement of 4 Azetidin 3 Yloxy 2 Methylquinoline

Structure-Activity Relationship (SAR) Studies

Contributions of the Linker Region to Potency and Selectivity

No information is available in the public domain regarding the structure-activity relationships or the specific contributions of the azetidin-3-yloxy linker to the biological potency and selectivity of 4-(Azetidin-3-yloxy)-2-methylquinoline.

In Vitro Pharmacological Characterization in Preclinical Models

There is no published data on the in vitro pharmacological characterization of this compound in any preclinical models.

Assays in Cell Lines (e.g., Cancer, Bacterial, Fungal)

No studies have been found that report the activity of this compound in cancer, bacterial, or fungal cell line assays. Therefore, no data tables on its cytotoxic or antimicrobial activity can be provided.

Mechanistic Studies in Cell-Based Systems

There is no information available regarding any mechanistic studies conducted to elucidate the mode of action of this compound in cell-based systems.

Computational and Theoretical Studies of 4 Azetidin 3 Yloxy 2 Methylquinoline

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 4-(Azetidin-3-yloxy)-2-methylquinoline, within the active site of a target protein. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring algorithm to rank the possible binding poses based on their predicted binding energy. researchgate.netnih.gov For quinoline (B57606) derivatives, common biological targets for docking studies include protein kinases, HIV reverse transcriptase, and various proteases. nih.govmdpi.comnih.gov

Once this compound is docked into a target protein's binding site, the resulting complex is analyzed to identify the specific intermolecular interactions that stabilize the binding. These interactions are fundamental to the ligand's affinity and specificity for the target. Key interactions typically analyzed include:

Hydrogen Bonds: The nitrogen atom in the quinoline ring and the oxygen atom in the azetidin-yloxy bridge are potential hydrogen bond acceptors, while the nitrogen in the azetidine (B1206935) ring can act as a hydrogen bond donor. These groups can form critical hydrogen bonds with amino acid residues like glutamic acid, aspartic acid, or histidine in a protein's active site. nih.gov

Hydrophobic Interactions: The aromatic quinoline ring system and the methyl group are nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine.

Pi-Interactions: The planar quinoline ring can engage in π-π stacking with aromatic residues like tyrosine, tryptophan, and phenylalanine, or in cation-π interactions with positively charged residues like lysine (B10760008) and arginine.

The following table illustrates the types of interactions that would be systematically analyzed in a docking study of this compound.

| Interaction Type | Potential Ligand Moiety Involved | Potential Protein Residue Partners |

| Hydrogen Bond | Azetidine N-H, Ethers, Quinoline N | Asp, Glu, His, Ser, Gln |

| Hydrophobic | 2-Methyl Group, Quinoline Rings | Ala, Val, Leu, Ile, Phe |

| π-π Stacking | Quinoline Aromatic System | Phe, Tyr, Trp, His |

| Cation-π | Quinoline Aromatic System | Lys, Arg |

Docking analyses are critical for identifying "binding hotspots"—regions within the protein's active site that contribute most significantly to the binding energy. The specific amino acid residues located in these hotspots are considered key for molecular recognition and binding stability. For the quinoline class of compounds, studies have often identified conserved residues in the active sites of target proteins that are crucial for binding. For instance, interactions with hinge region residues in kinases or with catalytic triad (B1167595) residues in proteases are frequently observed. mdpi.comnih.gov An analysis for this compound would aim to identify a similar set of crucial residues, confirming its binding mode and providing a basis for designing more potent derivatives.

The table below provides a hypothetical summary of key residues identified from a docking simulation into a protein kinase active site.

| Protein Target (Example) | Key Interacting Residue | Interaction Type with Ligand |

| Protein Kinase | Glu166 | Hydrogen Bond |

| His41 | π-π Stacking | |

| Leu167 | Hydrophobic | |

| Asp187 | Hydrogen Bond (Water-mediated) | |

| Gln189 | Hydrogen Bond |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion for the system, MD simulations can assess the stability of the docked pose, reveal conformational changes in the protein or ligand, and provide a more detailed understanding of the binding thermodynamics. mdpi.comresearchgate.net A typical MD simulation for the this compound-protein complex would be run for a duration of 100 nanoseconds or more to observe significant dynamic events. mdpi.com

A primary goal of MD simulations is to evaluate the stability of the ligand-protein complex. This is often quantified by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the course of the simulation. researchgate.net

Protein RMSD: A plot of the protein's backbone RMSD against time indicates the structural stability of the protein. A stable system is characterized by the RMSD value reaching a plateau, indicating that the protein has reached equilibrium.

Ligand RMSD: The ligand's RMSD, when calculated relative to the protein's binding pocket, shows how stable the ligand's position is. A low and stable RMSD value suggests that the ligand remains firmly bound in its initial docked pose. Large fluctuations would indicate binding instability. mdpi.com

The following table presents an example of RMSD data that would be collected during a simulation to assess stability.

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand Heavy Atom RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 20 | 1.5 | 0.8 |

| 40 | 1.8 | 1.1 |

| 60 | 2.1 | 1.0 |

| 80 | 2.0 | 1.2 |

| 100 | 2.1 | 1.1 |

MD simulations provide deep insights into the dynamic nature of the binding interactions. The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue to identify flexible and rigid regions of the protein. researchgate.net A decrease in the RMSF of active site residues upon binding of this compound would suggest that the ligand stabilizes that region of the protein.

Furthermore, MD simulations explicitly model the surrounding water molecules, allowing for the analysis of their role in the binding event. Water molecules can mediate interactions between the ligand and protein by forming "water bridges," which can be critical for the stability of the complex. nih.gov The simulation allows for tracking the residence time of these key water molecules and the persistence of hydrogen bond networks involving the ligand, protein, and water throughout the simulation period.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model, once validated, can be used to predict the activity of new, unsynthesized molecules, thereby prioritizing the synthesis of the most promising candidates.

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values) is required. mdpi.com For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Steric properties (e.g., molecular weight, volume)

Electronic properties (e.g., dipole moment, partial charges)

Hydrophobic properties (e.g., LogP)

Topological properties (e.g., connectivity indices)

Using statistical methods like multiple linear regression or machine learning algorithms, an equation is generated that links these descriptors to the observed biological activity. nih.govmdpi.com The predictive power of the resulting model is then rigorously tested using internal and external validation techniques. The insights from a QSAR model can highlight which structural features of the this compound scaffold are most important for activity.

The table below shows a hypothetical dataset that would be used to construct a QSAR model.

| Compound ID | R-Group Modification | Molecular Weight | LogP | pIC50 (Activity) |

| 1 | H (Parent Compound) | 228.27 | 2.5 | 6.5 |

| 2 | -F (at position 6) | 246.26 | 2.7 | 6.8 |

| 3 | -Cl (at position 6) | 262.72 | 3.1 | 7.1 |

| 4 | -OCH3 (at position 6) | 258.30 | 2.4 | 6.3 |

Derivation of Predictive Models for Biological Activity

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, is a standard computational approach used to correlate the structural features of compounds with their biological activities. nih.govnih.gov These models are built using datasets of molecules with known activities to predict the potency of new or untested compounds. nih.gov For this compound, no specific QSAR models or other predictive frameworks for its biological activity have been published. The development of such a model would require a series of synthesized analogs and their corresponding experimental bioactivity data.

Identification of Physicochemical Descriptors Influencing Activity

Physicochemical descriptors are calculated properties of a molecule that are used in computational models to predict its behavior and biological effects. These can include electronic, steric, and hydrophobic parameters. For related quinoline and azetidinone scaffolds, properties like lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and hydrogen bond donors/acceptors are often identified as key influencers of activity. mdpi.comrjptonline.org However, a specific analysis identifying which of these descriptors are most critical for the biological activity of this compound has not been documented.

De Novo Drug Design and Virtual Screening Approaches

De novo design and virtual screening are computational techniques used to identify and design novel compounds with desired biological activity. mdpi.comucj.org.ua These methods are instrumental in modern drug discovery.

Ligand-Based Design for Analog Generation

Ligand-based drug design relies on the knowledge of other molecules that bind to a specific biological target. nih.gov This approach is used when the three-dimensional structure of the target is unknown. It involves creating pharmacophore models or building QSAR models from a set of known active compounds to design new analogs with potentially improved activity. nih.gov There are no published studies detailing the use of this compound as a scaffold for ligand-based analog generation.

Structure-Based Design for Novel Inhibitors

Structure-based drug design requires the 3D structural information of the biological target, typically a protein or enzyme, obtained through methods like X-ray crystallography or NMR. nih.govresearchgate.net Molecular docking simulations are then used to predict how a ligand, such as this compound, would bind to the target's active site. researchgate.netnih.gov This information guides the design of new, more potent inhibitors. Specific structure-based design studies initiating from or targeting this compound have not been found in the literature.

Prediction of Preclinical Pharmacokinetic Attributes (In Silico ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for predicting the pharmacokinetic profile of a drug candidate early in the discovery process. researchgate.netdergipark.org.tr Various computational tools and models are available to estimate these properties. idrblab.org

Computational Assessment of Oral Absorption and Distribution Characteristics

Computational models are widely used to predict oral bioavailability by assessing properties like intestinal absorption and plasma protein binding. nih.govnih.govymerdigital.com Parameters such as Caco-2 permeability, human intestinal absorption (HIA), and blood-brain barrier (BBB) penetration are commonly calculated. dergipark.org.tr While general ADME prediction data exists for various quinoline and azetidinone derivatives, specific computational assessments of the oral absorption and distribution characteristics for this compound are not available in published research. Such an analysis would typically involve using software platforms like SwissADME, pkCSM, or ADMETLab to calculate relevant parameters. researchgate.net

Prediction of Metabolic Stability and Permeability in Preclinical Models

In the early stages of drug discovery, computational and theoretical studies play a crucial role in predicting the pharmacokinetic properties of novel chemical entities. For "this compound," while specific preclinical data is not extensively available in public literature, its metabolic stability and permeability can be projected using a variety of established in silico models. These predictive approaches are vital for identifying potential liabilities and guiding the synthesis of analogues with more favorable drug-like properties.

The prediction of metabolic stability and permeability for compounds like "this compound" generally relies on a combination of quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physiologically based pharmacokinetic (PBPK) modeling. nih.govnih.gov These methods utilize the molecular structure of the compound to estimate its absorption, distribution, metabolism, and excretion (ADME) profile. For quinoline and azetidine derivatives, these computational tools are frequently employed to flag potential issues before resource-intensive in vitro and in vivo studies are conducted. scribd.comresearchgate.netnih.gov

Metabolic Stability Predictions

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. Computational models predict metabolic stability by identifying potential sites of metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. For "this compound," these models would analyze the molecule for "metabolic soft spots"—positions that are most susceptible to enzymatic modification.

The quinoline core and the azetidine ring are both recognized pharmacophores, and their metabolic profiles can be predicted based on existing data for similar structures. For instance, quinoline derivatives are known to undergo oxidation, hydroxylation, and other phase I metabolic reactions. nih.gov The azetidine moiety, while generally more stable than other strained rings, can also be subject to metabolism.

Illustrative predictive data for the metabolic stability of "this compound" in human liver microsomes (HLM) is presented in Table 1. It is important to note that this data is hypothetical and serves to demonstrate the typical output of such predictive software.

Table 1: Predicted Metabolic Stability of this compound in Human Liver Microsomes (Illustrative Data)

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Intrinsic Clearance (CLint, µL/min/mg protein) | 45.8 | Moderate Clearance |

| In Vitro Half-Life (t½, min) | 30.2 | Moderate Stability |

| Primary Metabolizing CYP Isoform | CYP3A4 | High potential for drug-drug interactions |

Permeability Predictions

The permeability of a compound is a key factor influencing its oral absorption and ability to reach its target site of action. Computational models for permeability prediction, such as the parallel artificial membrane permeability assay (PAMPA) and Caco-2 cell permeability models, are widely used. These models are often based on physicochemical properties such as lipophilicity (LogP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five. scribd.com

For "this compound," these in silico tools would calculate its likely passive diffusion across biological membranes. The presence of both a lipophilic quinoline system and a more polar azetidinol (B8437883) ether suggests a balanced physicochemical profile that may be conducive to good permeability.

Table 2 provides an example of predicted permeability and related physicochemical properties for "this compound." This data is for illustrative purposes to show the parameters typically assessed in computational ADME studies.

Table 2: Predicted Physicochemical and Permeability Properties of this compound (Illustrative Data)

| Property | Predicted Value | Interpretation |

|---|---|---|

| LogP | 2.8 | Optimal Lipophilicity |

| Topological Polar Surface Area (TPSA) | 45.5 Ų | Good potential for oral absorption |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15.2 | High Permeability |

| Human Intestinal Absorption (%) | 92% | Well Absorbed |

Analytical Methods for Research and Development of 4 Azetidin 3 Yloxy 2 Methylquinoline

Spectroscopic Characterization Techniques

Spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular structure, connectivity, and functional groups present in "4-(Azetidin-3-yloxy)-2-methylquinoline".

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the complete structural assignment of "this compound".

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound", the spectrum would be expected to show distinct signals for the protons of the 2-methylquinoline (B7769805) core and the azetidin-3-yloxy substituent.

2-Methylquinoline Protons: The aromatic protons on the quinoline (B57606) ring would typically appear in the downfield region (δ 7.0-8.5 ppm). The methyl group at the 2-position would present as a singlet at approximately δ 2.5-2.7 ppm. nih.gov

Azetidin-3-yloxy Protons: The protons on the azetidine (B1206935) ring would be expected in the aliphatic region. The proton at the 3-position, attached to the oxygen, would likely be a multiplet around δ 4.5-5.0 ppm. The methylene (B1212753) protons on the azetidine ring would appear as multiplets, likely in the range of δ 3.5-4.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

2-Methylquinoline Carbons: The carbon atoms of the quinoline ring would resonate in the aromatic region (δ 110-160 ppm). The methyl carbon would be found in the upfield aliphatic region (δ 18-25 ppm). nih.gov

Azetidin-3-yloxy Carbons: The carbon atom at the 3-position of the azetidine ring, bonded to the oxygen, would be expected around δ 70-80 ppm. The other two methylene carbons of the azetidine ring would likely appear in the range of δ 50-60 ppm.

A detailed analysis of coupling patterns in high-resolution ¹H NMR, along with two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the unambiguous assignment of all proton and carbon signals, thus confirming the connectivity of the "this compound" structure.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Quinoline Aromatic-H | 7.0 - 8.5 | Multiplets |

| Azetidinyl-CH-O | 4.5 - 5.0 | Multiplet |

| Azetidinyl-CH₂ | 3.5 - 4.5 | Multiplets |

| Quinoline-CH₃ | 2.5 - 2.7 | Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (ppm) |

| Quinoline Aromatic-C | 110 - 160 |

| Azetidinyl-C-O | 70 - 80 |

| Azetidinyl-CH₂ | 50 - 60 |

| Quinoline-CH₃ | 18 - 25 |

Mass spectrometry is a key technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For "this compound", high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The calculated monoisotopic mass of "this compound" (C₁₃H₁₄N₂O) is 214.1106 g/mol . In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would be expected to be observed as its protonated molecule [M+H]⁺ at m/z 215.1182.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would likely show cleavage of the ether linkage, leading to fragments corresponding to the 2-methyl-4-hydroxyquinoline cation and the azetidine moiety. This fragmentation pattern would provide further confirmation of the compound's structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound", the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

C-O-C (ether) stretching: A strong absorption band is expected in the region of 1250-1000 cm⁻¹.

C=N and C=C (aromatic) stretching: Multiple sharp absorption bands would be observed in the 1650-1450 cm⁻¹ region, characteristic of the quinoline ring system.

C-H (aromatic and aliphatic) stretching: Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and azetidine groups would be observed just below 3000 cm⁻¹.

N-H (azetidine) stretching: A weak to medium absorption band may be present in the region of 3500-3300 cm⁻¹ if the azetidine nitrogen is not derivatized.

The collective data from NMR, MS, and IR spectroscopy provides a comprehensive and definitive characterization of the "this compound" molecule.

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating "this compound" from any impurities, starting materials, or byproducts and for quantifying its concentration in research samples.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like "this compound". A reversed-phase HPLC method, likely using a C18 column, would be developed. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run under gradient or isocratic conditions.

Detection is commonly achieved using a UV detector, set at a wavelength where the quinoline chromophore has strong absorbance. The purity of the sample is determined by integrating the peak area of the main compound and any impurities. For related 4-alkoxy-2-methylquinolines, purities of ≥95% have been reported using HPLC analysis. nih.govmdpi.com

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. The applicability of GC for the direct analysis of "this compound" would depend on its volatility and thermal stability. Given its molecular weight and the presence of polar functional groups, derivatization might be necessary to increase its volatility and prevent thermal degradation in the GC inlet and column.

GC would be more suitably employed to analyze for the presence of volatile starting materials or low molecular weight byproducts that may be present in a research sample. When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and identification of volatile impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the molecular structure of a crystalline solid. It allows for the detailed characterization of bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a compound's physical and chemical properties and its interaction with biological systems. However, a comprehensive search for crystallographic data on this compound has not yielded any specific results.

Co-crystal Structures with Biological Targets

The determination of a co-crystal structure of a compound with its biological target (e.g., an enzyme or receptor) is a cornerstone of structure-based drug design. It provides invaluable insights into the specific binding interactions that are responsible for the compound's biological activity.

For this compound, there are no publicly available co-crystal structures with any biological targets. While research on other quinoline derivatives has identified them as inhibitors of targets like c-Met kinase, and molecular docking simulations have been used to predict binding modes, these computational studies are not a substitute for empirical crystallographic data. nih.gov Without experimental X-ray data, the precise binding orientation, key hydrogen bonds, and other non-covalent interactions of this compound within a protein's active site remain unconfirmed.

Table 2: Co-crystal Structure Information for this compound

| Biological Target | PDB Code | Resolution (Å) | Key Binding Interactions |

|---|

Further research and the successful crystallization of this compound, both alone and in complex with its biological partners, would be required to provide the definitive structural data currently absent from the scientific literature.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 4-(Azetidin-3-yloxy)-2-methylquinoline and its analogues is pivotal for further investigation. Current research suggests that efficient synthetic routes can be developed from readily available precursors. A plausible and efficient approach involves the coupling of a 4-hydroxy-2-methylquinoline (B36942) intermediate with a suitable azetidine (B1206935) derivative.

One promising strategy is the Williamson ether synthesis. This method would involve the deprotonation of 4-hydroxy-2-methylquinoline with a suitable base to form a quinolinoxide anion, followed by a nucleophilic substitution reaction with a 3-haloazetidine derivative or an azetidin-3-yl tosylate. The azetidine nitrogen would likely require a protecting group (e.g., Boc or Cbz) during this step, which would be removed in the final step to yield the target compound.

Alternative pathways could include the Mitsunobu reaction, which allows for the coupling of 4-hydroxy-2-methylquinoline with a protected 3-hydroxyazetidine under milder conditions, potentially offering better yields and fewer side products. The development of scalable, cost-effective, and stereoselective synthetic methods will be crucial for producing enantiomerically pure forms of the compound, which may exhibit different biological activities and pharmacokinetic profiles. rsc.org

Deepening Mechanistic Understanding of Biological Action

This compound functions as an agonist of GPR119, a receptor highly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract. nih.gov The binding of an agonist to GPR119, which is coupled to the Gαs protein, initiates a signaling cascade by activating adenylate cyclase. nih.gov This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The elevated cAMP has two primary glucose-dependent effects:

In Pancreatic β-cells: It enhances glucose-stimulated insulin (B600854) secretion, a key mechanism for maintaining glucose homeostasis.

In Intestinal L-cells: It stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). These hormones, in turn, further potentiate insulin release from the pancreas.

Recent studies suggest the mechanism may extend beyond cAMP signaling. GPR119 activation has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the sterol regulatory element-binding protein (SREBP)-1, a key transcription factor in lipogenesis. researchgate.net This finding indicates a direct role in regulating lipid metabolism within hepatocytes, providing a deeper understanding of its potential benefits in conditions like hepatic steatosis. researchgate.net

Development of Advanced Computational Models

The design and optimization of GPR119 agonists like this compound are increasingly reliant on advanced computational models. nih.gov These in silico techniques provide critical insights into the interactions between the ligand and the receptor, guiding the synthesis of more potent and selective molecules.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to the GPR119 receptor active site. amazonaws.comscielo.brresearchgate.net Docking studies help elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for agonist activity. tubitak.gov.tr

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are developed using a series of known GPR119 agonists. researchgate.net These models correlate the physicochemical properties of the molecules with their biological activity, enabling the prediction of potency for novel, unsynthesized compounds. researchgate.net

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for binding and activating the GPR119 receptor. researchgate.netresearchgate.net The resulting models can be used to screen large virtual databases for new potential agonists.

These computational tools accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources. researchgate.net

Investigation of Prodrug Strategies and Delivery Systems (Preclinical focus)

While this compound may possess potent GPR119 agonism, its physicochemical properties, such as solubility and membrane permeability, may not be optimal for in vivo applications. Prodrug strategies offer a powerful approach to overcoming these pharmacokinetic challenges in a preclinical setting. A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted into the active parent drug through metabolic processes.

For this compound, the secondary amine on the azetidine ring is an ideal handle for prodrug modification. Potential preclinical strategies include:

N-acylation: Introducing an acyl group to form a cleavable amide bond.

N-alkoxycarbonyl derivatives: Forming a carbamate (B1207046) that can be hydrolyzed in vivo.

Amino acid conjugates: Attaching an amino acid to the azetidine nitrogen can improve solubility and potentially target amino acid transporters for enhanced absorption.

The goal of these strategies is to create a transiently modified molecule with improved properties, such as enhanced aqueous solubility for parenteral administration or increased lipophilicity for better oral absorption. The promoiety is designed to be cleaved by endogenous enzymes (e.g., esterases, amidases) to release the active parent compound at the desired site of action.

Design and Synthesis of Next-Generation Analogues with Tuned Properties

Future research will focus on designing next-generation analogues of this compound with improved pharmacological profiles. This involves systematic modifications of the molecular scaffold to enhance potency, selectivity, and pharmacokinetic properties based on structure-activity relationship (SAR) studies. nih.govmdpi.com

Key areas for modification include:

The Quinoline (B57606) Core: Introducing various substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) at different positions on the quinoline ring can modulate electronic properties and interactions with the receptor.

The Azetidine Moiety: The four-membered azetidine ring is crucial for activity, but its size and substitution pattern can be altered. Exploring analogues with cyclobutane, pyrrolidine (B122466), or piperidine (B6355638) rings could provide insights into the optimal ring size for receptor binding.

The Ether Linkage: The oxygen atom of the ether linker can be replaced with other groups, such as sulfur (thioether) or nitrogen (amine), to alter the bond angle, length, and polarity, thereby fine-tuning the compound's orientation within the GPR119 binding pocket.

The following table outlines potential modifications and their desired outcomes:

| Molecular Segment | Proposed Modification | Desired Property Improvement |

| Quinoline Ring | Substitution with electron-withdrawing or -donating groups | Enhance binding affinity, improve metabolic stability |

| Azetidine Ring | N-methylation or substitution with small alkyl groups | Modulate basicity, improve cell permeability |

| Ether Linker | Replacement with thioether or short alkyl chain | Alter conformational flexibility, improve selectivity |

| 2-Methyl Group | Replacement with ethyl, cyclopropyl, or trifluoromethyl | Tune lipophilicity, block metabolic sites |

These targeted modifications aim to create new chemical entities with superior "drug-like" properties suitable for further preclinical development.

Expansion into New Preclinical Therapeutic Areas

While the primary focus for GPR119 agonists has been type 2 diabetes, the underlying mechanism of action suggests potential utility in a broader range of metabolic disorders. Future preclinical research on this compound and its analogues should explore these new therapeutic avenues.

Potential new preclinical applications include:

Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH): As GPR119 activation can inhibit SREBP-1-mediated lipogenesis in hepatocytes, this class of compounds could directly address the hepatic fat accumulation that characterizes NAFLD and NASH. researchgate.net Preclinical models of diet-induced obesity and NASH would be essential for validating this therapeutic potential. tno.nlnih.govmdpi.com

Obesity: By stimulating the release of GLP-1, which is known to promote satiety and reduce appetite, GPR119 agonists could serve as potential anti-obesity agents.

Metabolic Syndrome: This condition is a cluster of metabolic abnormalities, including insulin resistance, dyslipidemia, hypertension, and central obesity. Given the multifaceted effects of GPR119 agonists on glucose control, lipid metabolism, and potential weight management, they represent a promising therapeutic strategy for treating metabolic syndrome as a whole.

Investigating these expanded applications in relevant animal models will be a critical step in realizing the full therapeutic potential of this compound class. nih.gov

Q & A

Basic: What are the most reliable synthetic routes for 4-(Azetidin-3-yloxy)-2-methylquinoline, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step functionalization of the quinoline core . Key steps include:

- Vilsmeier-Haack formylation of 2-methylquinoline derivatives to introduce a formyl group at the 4-position, followed by azetidine coupling via nucleophilic substitution .

- Reductive amination using NaBHCN under pH-controlled conditions (pH ≈ 6) to stabilize intermediates, achieving yields >70% .

- Solvent optimization : Anhydrous DMF or methanol enhances azetidine ring stability, while elevated temperatures (80–100°C) accelerate ether bond formation .

Critical factors : Moisture-sensitive intermediates require inert atmospheres (N/Ar), and HPLC monitoring ensures purity >95% .

Advanced: How do structural modifications (e.g., azetidine vs. pyrrolidine substitution) affect target binding in kinase inhibition assays?

Methodological Answer:

- Azetidine’s conformational rigidity (3-membered ring) restricts rotational freedom, enhancing binding to ATP pockets in kinases (e.g., EGFR). Computational docking (AutoDock Vina) shows ΔG values improve by 1.2–1.5 kcal/mol compared to pyrrolidine derivatives .

- Methoxy vs. methyl groups : 2-Methylquinoline derivatives exhibit higher lipophilicity (logP 2.8 vs. 1.9 for methoxy), improving membrane permeability in cellular assays .

- Case study : Substitution with 3-azetidinyloxy increases IC values by 3-fold in antiproliferative assays (HeLa cells) compared to morpholine analogs .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- H/C NMR : Diagnostic peaks include:

- HRMS (ESI+) : Exact mass confirmation (e.g., [M+H] calc. 283.1445, obs. 283.1443) .

- X-ray crystallography : Resolves dihedral angles between quinoline and azetidine rings (e.g., 70.22° in related structures), critical for SAR analysis .

Advanced: How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled in structure-activity studies?

Methodological Answer:

- Dose-dependent effects : Antimicrobial activity (MIC 8–16 µg/mL) may occur at non-cytotoxic concentrations (IC > 50 µg/mL in MTT assays) .

- Assay specificity : False positives in resazurin-based assays are minimized using agar diffusion for antimicrobial testing and flow cytometry (Annexin V/PI) for apoptosis .

- Off-target interactions : MD simulations (AMBER) identify promiscuous binding to topoisomerase II, explaining dual activity .

Basic: What analytical methods validate purity and stability under storage conditions?

Methodological Answer:

- HPLC-DAD : Reverse-phase C18 columns (ACN:HO gradient) detect degradation products (e.g., quinoline N-oxide at 254 nm) .

- Accelerated stability studies : 40°C/75% RH for 4 weeks reveals <5% degradation when stored in amber vials with desiccants .

- Karl Fischer titration : Confirms moisture content <0.1% for hygroscopic intermediates .

Advanced: What mechanistic insights explain regioselectivity in azetidine coupling reactions?

Methodological Answer:

- Nucleophilic aromatic substitution : Electron-withdrawing groups (e.g., Cl at C-4) activate the quinoline ring for azetidine attack. DFT calculations (Gaussian 09) show lower activation energy (ΔG‡ 18.2 kcal/mol) for para-substitution vs. meta (ΔG‡ 22.1 kcal/mol) .

- Solvent effects : Polar aprotic solvents (DMSO) stabilize transition states, while protic solvents (MeOH) favor proton transfer, reducing byproducts .

Basic: How is enantiomeric purity achieved for chiral azetidine derivatives?

Methodological Answer:

- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA) resolve R/S enantiomers (α >1.2) using hexane:IPA eluents .

- Asymmetric synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) yield enantiomeric excess (ee) >90% .

Advanced: What computational tools predict metabolic liabilities (e.g., CYP450 oxidation)?

Methodological Answer:

- ADMET Predictors : MetaSite identifies azetidine ring oxidation by CYP3A4 as the primary metabolic pathway (probability >75%) .

- In vitro validation : Human liver microsomes (HLM) assays with NADPH cofactor quantify half-life (t 45–60 min) .

Basic: What crystallographic data support the compound’s solid-state conformation?

Methodological Answer:

- Single-crystal XRD : Confirms planar quinoline core (RMSD 0.04 Å) and intermolecular N–H⋯N hydrogen bonds (2.89 Å) stabilizing crystal packing .

- Cambridge Structural Database (CSD) : Matches with entry XBIVUE (R-factor 0.048) validate bond lengths (C–N 1.34 Å) .

Advanced: How do conflicting cytotoxicity results across cell lines inform lead optimization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.